molecular formula C17H20N2O2 B5188387 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5188387
M. Wt: 284.35 g/mol
InChI Key: KXJNIKMWEWDNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IPMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide are related to its ability to inhibit MAO-B activity and its neuroprotective effects. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for MAO-B inhibition and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of research is the investigation of the neuroprotective effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its potential toxicity.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves a multi-step process starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form 2-isopropylphenol. This is followed by the reaction of 2-isopropylphenol with 6-methyl-2-pyridinecarboxylic acid to form the intermediate product, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The final step involves the purification of the product through recrystallization.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have potential applications in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)14-7-9-15(10-8-14)21-11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJNIKMWEWDNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

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